molecular formula C7H10N2OS B4540517 N-methyl-N'-(2-thienylmethyl)urea

N-methyl-N'-(2-thienylmethyl)urea

Cat. No.: B4540517
M. Wt: 170.23 g/mol
InChI Key: YMNUVVAEVVKZII-UHFFFAOYSA-N
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Description

N-Methyl-N'-(2-thienylmethyl)urea is a chemical compound with the molecular formula C6H9NS It is a derivative of urea and contains a thiophene ring, which is a five-membered sulfur-containing heterocycle

Synthetic Routes and Reaction Conditions:

  • From Thiophene Derivatives: One common synthetic route involves the reaction of thiophene derivatives with methyl isocyanate under controlled conditions.

  • From Urea Derivatives: Another method includes the reaction of urea with 2-thienylmethylamine in the presence of a suitable catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using reactors designed to handle the exothermic nature of the reactions. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace certain atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones are common oxidation products.

  • Reduction: Amine derivatives are typically formed.

  • Substitution: A wide range of substituted ureas can be produced.

Scientific Research Applications

N-Methyl-N'-(2-thienylmethyl)urea has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methyl-N'-(2-thienylmethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The thiophene ring plays a crucial role in its biological activity, and the compound may interact with enzymes or receptors to produce its effects.

Comparison with Similar Compounds

N-Methyl-N'-(2-thienylmethyl)urea is similar to other urea derivatives and thiophene-containing compounds. its unique structure and properties set it apart from these compounds. Some similar compounds include:

  • N-Methylurea

  • Thiourea

  • 2-Thienylmethylamine

These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

IUPAC Name

1-methyl-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-8-7(10)9-5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNUVVAEVVKZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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